molecular formula C17H22N2O2 B5171154 N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylbutanamide

N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylbutanamide

Cat. No.: B5171154
M. Wt: 286.37 g/mol
InChI Key: DAQMETKBABFBAL-UHFFFAOYSA-N
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Description

N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylbutanamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylbutanamide typically involves the reaction of 5-substituted isoxazoles with appropriate amides. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring, followed by further functionalization to introduce the tert-butyl and phenylbutanamide groups . This reaction can be carried out under mild basic conditions using reagents such as sodium bicarbonate at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve catalyst-free and microwave-assisted one-pot methods to enhance efficiency and yield. For instance, Bulanov et al. reported an efficient method for synthesizing 5-substituted isoxazoles using microwave irradiation, which significantly reduces reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The isoxazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives of this compound have been shown to inhibit the phosphorylation of FLT3, a receptor tyrosine kinase involved in cell proliferation and survival . This inhibition can lead to apoptosis (programmed cell death) in cancer cells, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylbutanamide stands out due to its unique combination of the isoxazole ring with tert-butyl and phenylbutanamide groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-5-13(12-9-7-6-8-10-12)16(20)18-15-11-14(21-19-15)17(2,3)4/h6-11,13H,5H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQMETKBABFBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NOC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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